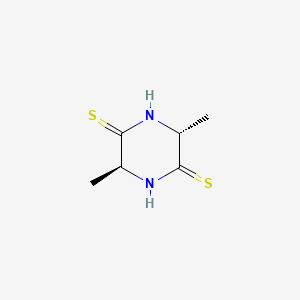
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: is a chemical compound with the molecular formula C6H10N2S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,6-dimethylpiperazine-2,5-dione with sulfur-containing reagents. The reaction conditions may include the use of a strong base or acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation products may include sulfones or sulfoxides.
Reduction products may include amines or thioethers.
Substitution products may include various functionalized derivatives of the parent compound.
Applications De Recherche Scientifique
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparaison Avec Des Composés Similaires
(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: can be compared with other similar compounds, such as:
3,6-Dimethylpiperazine-2,5-dione: A closely related compound with similar structural features but different functional groups.
Other substituted piperazines: Compounds with different substituents on the piperazine ring, leading to variations in chemical reactivity and biological activity.
Uniqueness: The presence of sulfur atoms in this compound distinguishes it from many other piperazine derivatives, potentially leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C6H10N2S2 |
|---|---|
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
(3R,6S)-3,6-dimethylpiperazine-2,5-dithione |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |
Clé InChI |
LGYQNKLBFQZNNC-ZXZARUISSA-N |
SMILES isomérique |
C[C@@H]1C(=S)N[C@H](C(=S)N1)C |
SMILES canonique |
CC1C(=S)NC(C(=S)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



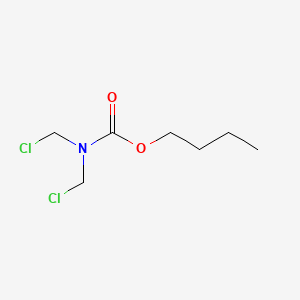

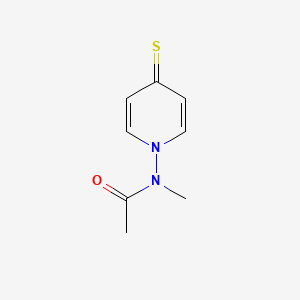
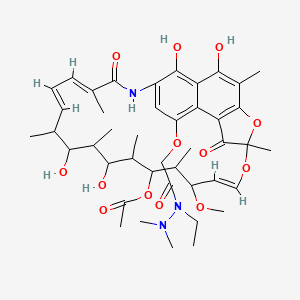

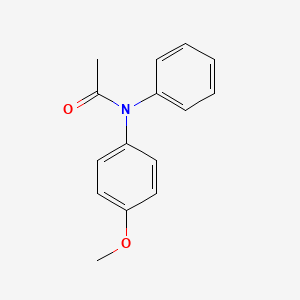


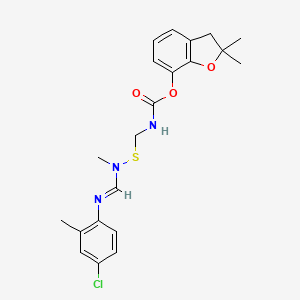

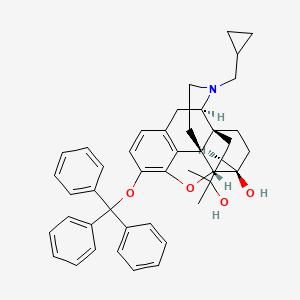
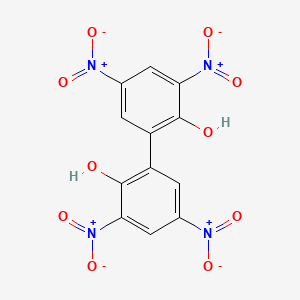
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
